C.I. Reactive Blue 60
Description
Contextual Significance of Reactive Dyes in Industrial Effluents
The industrial use of reactive dyes is a significant contributor to water pollution. iwaponline.com The dyeing process is inherently inefficient, with a substantial portion of the dye, estimated between 10% and 50%, not fixing to the fiber. nih.gov This unfixed dye is lost during the process and, along with large quantities of auxiliary chemicals like salts and alkalis, is discharged directly into wastewater streams. iwaponline.comresearchgate.net
The resulting effluents are characterized by high coloration, which is aesthetically undesirable and detrimental to aquatic ecosystems. rsc.org The color reduces light penetration into the water, inhibiting the photosynthesis of aquatic plants and disrupting the food chain. iwaponline.com Furthermore, reactive dyes are designed for stability and possess complex aromatic structures, which makes them resistant to degradation under natural conditions. nih.gov Their high water solubility makes them difficult to remove from wastewater using conventional treatment methods that rely on precipitation. iwaponline.com The persistence of these dyes in the environment can lead to their bioaccumulation in aquatic organisms. iwaponline.com The breakdown of some reactive dyes can also form potentially harmful intermediates, including carcinogenic aromatic amines. iwaponline.com
Research Rationale and Contemporary Challenges Posed by C.I. Reactive Blue 60
The research focus on reactive dyes like this compound stems directly from the environmental challenges they present. As a member of this class, this compound is part of a group of pollutants known for their persistence and difficulty in removal from industrial effluents. iwaponline.com The primary challenge is the degradation of their complex molecular structure into non-toxic compounds.
Contemporary research is heavily invested in developing effective and sustainable wastewater treatment technologies. iwaponline.com Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, are promising methods being studied for the degradation of reactive dyes. iwaponline.comnih.gov For example, studies on similar anthraquinone (B42736) dyes like C.I. Reactive Blue 19 have shown that photocatalysis using catalysts like TiO2 or ZnO can achieve complete decolorization and mineralization. nih.gov Ozonation has also proven effective for decolorizing dyes like C.I. Reactive Blue 29, achieving up to 96% color removal. oalib.comscispace.com
Biological treatment methods using microorganisms, such as fungi and bacteria, are also being explored. iwaponline.com Fungi, in particular, have demonstrated the ability to decolorize structurally different synthetic dyes. academicjournals.org However, the efficiency of these biological processes can be influenced by factors like pH, temperature, and the presence of other chemicals in the effluent. iwaponline.comacademicjournals.org The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for monitoring the hydrolysis and degradation of these dyes to optimize treatment processes. irjet.net The overarching goal of this research is to create efficient, scalable, and cost-effective solutions to mitigate the environmental impact of reactive dyes like this compound discharged from textile and other industries. iwaponline.com
Table 2: Summary of Research Challenges Associated with Reactive Dyes
| Challenge | Description | Relevant Research Areas |
| High Water Solubility | Resists removal by conventional precipitation-based wastewater treatment. iwaponline.com | Advanced Oxidation Processes (AOPs), Adsorption, Membrane Filtration. iwaponline.comrsc.org |
| Recalcitrant Nature | Complex aromatic structures are resistant to natural biodegradation. nih.gov | Development of potent microbial strains, Enzymatic degradation, Photocatalysis. nih.govacs.org |
| Inefficient Fixation | A large percentage of dye is washed off into effluents during the dyeing process. nih.gov | Improving dye-fiber reactivity, Cationization of fibers to reduce salt use. researchgate.net |
| Formation of Byproducts | Degradation can lead to the formation of potentially toxic and carcinogenic intermediates. iwaponline.com | Analytical monitoring (HPLC, GC-MS), Toxicity assessment of treated effluent. irjet.netresearchgate.netpjoes.com |
| Effluent Complexity | Wastewater contains a mixture of dyes, high salt concentrations, and varying pH levels. iwaponline.comresearchgate.net | Integrated treatment systems (e.g., biological followed by chemical), Development of versatile catalysts. iwaponline.com |
Properties
CAS No. |
12270-72-3 |
|---|---|
Molecular Formula |
C14H9N5O4 |
Synonyms |
C.I. Reactive Blue 60 |
Origin of Product |
United States |
Molecular Architecture and Intrinsic Reactivity of C.i. Reactive Blue 60
Structural Elucidation of C.I. Reactive Blue 60 and its Functional Groups
The precise chemical structure and molecular formula for this compound (CAS No. 12270-72-3) are not consistently available in public scientific literature, a common practice for many commercially produced dyes to protect proprietary information. lookchem.com However, the general molecular architecture of reactive dyes is well-understood and consists of several key components working in concert. ijrrjournal.com
A reactive dye molecule is typically represented as D-B-RG, where D is the chromophore, B is a bridging group, and RG is the reactive group.
Chromophore: This is the core part of the dye molecule responsible for absorbing light and thus producing color. Reactive dyes utilize various chromophores to achieve a wide spectrum of colors, with azo (-N=N-), anthraquinone (B42736), and phthalocyanine (B1677752) structures being among the most common. ijrrjournal.com The azo group is a particularly frequent chromophore in synthetic dyes due to its cost-effectiveness and ability to produce intense colors. ijrrjournal.comijrar.org
Reactive Group: This is the most critical functional group, as it enables the dye to form a covalent bond with the fiber. chembk.com Common reactive groups include halogenated heterocycles like triazines or pyrimidines, and activated vinyl compounds such as vinyl sulfones. worlddyevariety.com These groups are designed to react with nucleophilic sites on the fiber, such as the hydroxyl (-OH) groups in cellulose (B213188). ijrrjournal.com
Bridging Group: This component serves as a stable link connecting the chromophore to the reactive group. ijcmas.com
Solubilizing Groups: To be effective in aqueous dyeing processes, reactive dyes must be water-soluble. This is typically achieved by incorporating one or more sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups into the chromophore part of the molecule. mdpi.com
While the specific assembly of these components in this compound is not detailed, its classification as a reactive dye implies the presence of these fundamental functional units.
Table 1: Basic Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 12270-72-3 |
| Synonyms | Procilan Dark Blue R |
| Molecular Formula | Not Publicly Available |
| Molecular Weight | Not Publicly Available |
Source: LookChem lookchem.com
Physico-chemical Attributes Influencing Environmental Stability and Transformation Pathways
The environmental impact of reactive dyes is largely linked to their high chemical stability and the nature of their degradation products. Designed to be resistant to fading and washing, these dyes are inherently persistent. nih.gov A significant environmental concern arises from the dyeing process itself, where a portion of the dye hydrolyzes and is discharged into wastewater without being fixed to the fiber. chembk.com
Environmental Stability: The stability of reactive dyes in the environment means they are not easily broken down under natural conditions, leading to potential bioaccumulation. ijrrjournal.comoup.com The presence of these dyes in water bodies can block sunlight, inhibiting photosynthesis and disrupting aquatic ecosystems. ijrar.org
Transformation Pathways: The degradation of reactive dyes, particularly azo dyes, is a key area of environmental research. The primary transformation pathway involves the reductive cleavage of the azo bond (-N=N-). ijrar.orgijrrjournal.com This process breaks the dye molecule down, often resulting in decolorization. However, this cleavage can produce intermediate compounds, such as aromatic amines, which may be colorless but can be toxic, mutagenic, or carcinogenic. ijrrjournal.comijrar.orgijrrjournal.com
Further degradation of these intermediates is necessary for complete mineralization into harmless substances like water, carbon dioxide, and inorganic salts. This often requires advanced treatment methods:
Biological Degradation: Some microorganisms can break down azo dyes, typically under anaerobic conditions to cleave the azo bond, followed by aerobic degradation of the resulting aromatic amines. ijcmas.comiwaponline.com
Advanced Oxidation Processes (AOPs): Methods like ozonation or photo-Fenton reactions generate highly reactive species, such as hydroxyl radicals, that can attack and degrade the complex aromatic structures of the dye molecules and their byproducts. acs.org
The specific transformation pathway for this compound would depend on its chromophore and reactive groups, but it would be subject to the general degradation principles that govern persistent organic pollutants.
Principles of Dye-Fiber Interaction and Hydrolysis in Reactive Dye Systems
The defining characteristic of reactive dyes is their ability to form a strong, permanent covalent bond with the fiber, resulting in excellent wash fastness. chembk.com This process, however, competes with an undesirable side-reaction known as hydrolysis.
Dye-Fiber Interaction (Fixation): The dyeing process for cellulosic fibers like cotton involves two main stages. First, the dye is absorbed from the solution onto the fiber surface. Second, a chemical reaction, known as fixation, creates the covalent bond.
This fixation reaction is typically carried out under alkaline conditions (pH 10-12.5). ijrrjournal.com The high pH is necessary to activate the hydroxyl groups (-OH) on the cellulose polymer, converting some of them into more nucleophilic cellulosate anions (Cell-O⁻). ijrrjournal.comiwaponline.com These anions then attack the electrophilic carbon atom of the dye's reactive group, forming a stable ether bond (Dye-O-Cell) and permanently fixing the dye to the fiber. oup.com
Hydrolysis of the Reactive Dye: The same alkaline conditions that promote dye-fiber fixation also promote the competing reaction of hydrolysis. ijrrjournal.comiwaponline.com In this process, the dye's reactive group reacts with hydroxide (B78521) ions (OH⁻) from the water instead of with the fiber's cellulosate anions. oup.com
D-RG + OH⁻ (from water) → D-RG-OH (Hydrolyzed, inactive dye)
Once hydrolyzed, the dye molecule can no longer react with the fiber. ijrrjournal.comoup.com This hydrolyzed dye has some affinity for the fiber through weaker forces like hydrogen bonding but is not covalently bonded and will be washed off during subsequent rinsing processes. chembk.com This not only represents a loss of expensive dyestuff but is also a major source of color and chemical load in textile effluent. The rate of hydrolysis increases with higher temperatures and pH. ijrrjournal.com
Table 2: Key Parameters Influencing Fixation vs. Hydrolysis in Reactive Dyeing
| Parameter | Effect on Fixation | Effect on Hydrolysis | General Consideration |
|---|---|---|---|
| pH | Increases as higher pH creates more cellulosate anions | Increases significantly at higher pH | An optimal pH is needed to balance fixation and hydrolysis. ijrrjournal.com |
| Temperature | Rate increases with temperature | Rate increases significantly with temperature | Higher temperatures can accelerate both reactions, often favoring hydrolysis beyond an optimum point. ijrrjournal.com |
| Dyeing Time | Longer time allows for more complete fixation | Longer time increases the extent of hydrolysis | Dwell time must be optimized to maximize fixation before excessive hydrolysis occurs. ijrrjournal.com |
| Electrolyte (Salt) | Increases dye exhaustion onto the fiber, promoting proximity for reaction | Higher salt concentration can decrease the rate of hydrolysis up to a certain limit. ijrrjournal.com | Salt is added to overcome the electrostatic repulsion between the anionic dye and the anionic fiber surface. mdpi.com |
Source: Adapted from Textile Engineering Students ijrrjournal.com
Environmental Dynamics and Abatement Studies of C.i. Reactive Blue 60
Persistence and Recalcitrance of C.I. Reactive Blue 60 in Aquatic Environments
Reactive dyes, as a class, are known for their persistence in aquatic ecosystems. Their chemical structure, designed for stability against light, water, and chemical agents, makes them resistant to degradation. biotechnologia-journal.org Anthraquinone-based reactive dyes, for instance, are known for their fused aromatic ring structure, which makes them particularly resistant to degradation. biotechnologia-journal.orgiwaponline.com Similarly, formazan-based reactive dyes often form metal complexes, for example with copper, which imparts high stability and color fastness, but also contributes to their recalcitrance in the environment.
The persistence of these dyes is a significant environmental concern. iwaponline.com Their complex aromatic structures are not readily broken down by conventional wastewater treatment processes, leading to their release into receiving water bodies. iwaponline.comfrontiersin.org The high water solubility of many reactive dyes, a property enhanced by the presence of multiple sulfonic acid groups, facilitates their dispersal in aquatic environments, but also complicates their removal. iwaponline.com Studies on analogous reactive dyes demonstrate their recalcitrant nature. For example, anthraquinone (B42736) dyes are noted as major water pollutants due to their stability and persistence. researcher.life The breakdown of these dyes under various conditions can be slow, and in some cases, incomplete, leading to the formation of intermediate compounds that may also be of environmental concern.
The following table summarizes findings from degradation studies on various reactive blue dyes, which can be considered analogs to this compound, illustrating their general recalcitrance.
| Reactive Dye Analog | Treatment Method | Efficiency | Key Findings |
| Reactive Blue 19 | Ozonation | High decolorization | Molecular ozone was found to be effective for decolorization, more so than hydroxyl radicals. iwaponline.com |
| Reactive Blue 4 | Bioremediation (Hairy Roots) | >90% decolorization | The dye was observed to undergo decolorization followed by degradation. nih.gov |
| Reactive Blue 160 | Photocatalysis (ZnO) | Effective degradation | The process leads to the destruction of the chromophoric group and formation of smaller aliphatic compounds. kuleuven.be |
| Reactive Blue 171 | Ozonation & UV/H₂O₂ | Complete decolorization with ozone | Ozonation proved to be a rapid and promising method for decolorization and mineralization. rsc.org |
| Remazol Brilliant Blue R (Anthraquinone) | Adsorption (Activated Charcoal) | 81% removal | Demonstrates the potential for physical methods to remove persistent anthraquinone dyes. researcher.life |
This table presents data for analogs of this compound to illustrate general trends in the persistence and abatement of this class of dyes.
Biogeochemical Cycling and Fate of this compound Analogs
The biogeochemical fate of reactive dyes is complex and tied to their chemical structure. For analogs of this compound, the degradation pathways and interaction with natural cycles are of particular interest.
For anthraquinone-based analogs, biodegradation can be a slow process. The stable aromatic structure is a key challenge for microbial degradation. frontiersin.orgresearcher.life When degradation does occur, it may involve the formation of intermediate products. For instance, studies on the degradation of anthraquinone dyes have identified smaller phenolic compounds as breakdown products. iwaponline.com The complete mineralization to carbon dioxide and water is often difficult to achieve, leading to the persistence of these intermediates in the environment. nih.gov The introduction of these aromatic byproducts into aquatic systems can potentially interfere with the natural carbon cycle.
In the case of formazan-based metal-complex analogs, their fate is also influenced by the presence of the metal ion. These dyes are designed for high stability, and their degradation can be challenging. The metal complex can influence the dye's interaction with sediments and organic matter in the aquatic environment. The biogeochemical cycling of the dye becomes linked to the cycling of the complexed metal, which could be copper, chromium, or other transition metals. The release of these metals, should the dye structure eventually break down, is another environmental consideration.
The presence of reactive dyes and their degradation byproducts in aquatic environments can also impact nutrient cycling. For example, the increased turbidity from dye pollution can inhibit photosynthesis in aquatic plants, thereby affecting the carbon and oxygen cycles. frontiersin.org Furthermore, the breakdown of dyes containing nitrogen in their chromophores (such as azo and formazan (B1609692) dyes) can release nitrogenous compounds, potentially influencing local nitrogen cycles. nih.gov
Advanced Remediation Technologies for C.i. Reactive Blue 60 in Aqueous Solutions
Advanced Oxidation Processes (AOPs) for C.I. Reactive Blue 60 Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. AOPs are characterized by the generation of highly reactive hydroxyl radicals (HO•), which are powerful oxidizing agents capable of destroying a wide range of organic pollutants. nih.gov Among the various AOPs, processes like ozonation, photocatalysis, and Fenton-based reactions have proven effective for the degradation of persistent dye molecules. nih.govmdpi.com These methods are particularly advantageous for treating textile effluents containing recalcitrant dyes like this compound, which are often resistant to conventional treatment methods. primescholars.com
Ozonation Kinetics and Optimization for this compound
Ozonation has been widely used for the treatment of textile industry effluents. ut.ac.irresearchgate.net The process involves bubbling ozone gas through the dye solution, leading to the degradation of the dye molecules. The effectiveness of ozonation is influenced by several factors, including pH, initial dye concentration, and reaction time.
Studies on similar reactive dyes, such as Procion Blue, show that degradation efficiency increases with higher pH values. ut.ac.irresearchgate.netut.ac.ir At a higher pH, the rate of hydroxyl radical formation increases, which enhances the degradation of the dye. ut.ac.irresearchgate.net For a 60 mg/L solution of Procion Blue dye, the removal efficiency increased from 75.33% at pH 2 to 87.33% at pH 12 after 90 minutes of ozonation. ut.ac.ir The degradation rate is typically faster in the initial period of ozonation. ut.ac.irresearchgate.netut.ac.ir The kinetics of Procion Blue dye degradation by ozonation has been found to follow a pseudo-first-order model. ut.ac.irresearchgate.net The addition of hydrogen peroxide (H2O2) can further enhance the ozonation process; a combined treatment with 5 g/L of H2O2 increased the degradation of a 60 mg/L dye solution from 85% to 92%. ut.ac.irresearchgate.netut.ac.ir
Table 1: Effect of pH on Procion Blue Dye Removal by Ozonation
Experimental Conditions: Initial dye concentration of 60 ppm, ozonation time of 90 minutes. Data sourced from ut.ac.ir.
| Initial pH | Dye Removal (%) |
|---|---|
| 2 | 75.33 |
| 4 | 77.17 |
| 6 | 79.33 |
| 8 | 83.17 |
| 10 | 85.0 |
| 12 | 87.33 |
Photocatalytic Degradation of this compound
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst and a light source to generate hydroxyl radicals. jmaterenvironsci.com When the semiconductor is illuminated by light with sufficient energy, electron-hole pairs are generated. researchgate.net These pairs react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the organic dye molecules into carbon dioxide, water, and mineral acids. jmaterenvironsci.comresearchgate.net
Heterogeneous photocatalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst suspended in a liquid solution. mdpi.com Various semiconductors, including Titanium dioxide (TiO2), Zinc oxide (ZnO), and Vanadium pentoxide (V2O5), have been studied for the degradation of reactive dyes due to their suitable bandgap energies. researchgate.netresearchgate.net
The performance of these catalysts is highly dependent on operational parameters such as pH, catalyst dosage, and initial dye concentration. researchgate.netwitpress.com In a comparative study on the decolorization of a reactive blue dye (Cibacron Blue FN-R), ZnO was found to be more efficient than TiO2 and V2O5. researchgate.net The optimal pH for degradation varies with the catalyst: pH 2 for TiO2 and V2O5, and pH 8 for ZnO. researchgate.net The optimal catalyst dosage for all three was found to be 500 mg/L. researchgate.net Beyond this optimal loading, the decolorization efficiency may decrease due to increased solution turbidity, which hinders light penetration. researchgate.net The addition of an oxidant like H2O2 can enhance the process by promoting the formation of hydroxyl radicals and inhibiting electron-hole recombination. researchgate.net
Table 2: Optimal Conditions for Photocatalytic Decolorization of Cibacron Blue FN-R
Data sourced from researchgate.net.
| Catalyst | Optimal pH | Optimal Catalyst Dosage (mg/L) | Optimal H₂O₂ Concentration (mg/L) |
|---|---|---|---|
| TiO₂ | 2 | 500 | 300 |
| V₂O₅ | 2 | 500 | 100 |
| ZnO | 8 | 500 | 100 |
Homogeneous photocatalysis occurs when the catalyst is in the same phase as the reactants. The UV/H2O2 system is a common example, where hydrogen peroxide is broken down by UV radiation to generate hydroxyl radicals. core.ac.uk This process does not require a solid semiconductor catalyst. The photo-Fenton process, which involves H2O2, iron ions, and UV light, is another highly effective homogeneous AOP. iaees.org
The UV/Persulfate system is another emerging AOP. Persulfate ions (S₂O₈²⁻) can be activated by UV light to generate sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidizing agents capable of degrading organic pollutants. umich.edumdpi.com The combination of UV radiation with oxidants like H2O2 or persulfate leads to an increased production of reactive radicals, thereby enhancing the degradation rate of recalcitrant dyes. mdpi.com
Fenton and Photo-Fenton Oxidation of this compound
The Fenton process is a homogeneous catalytic oxidation method that uses hydrogen peroxide and ferrous ions (Fe²⁺) in an acidic medium to produce hydroxyl radicals. nih.gov The reaction is initiated by the oxidation of Fe²⁺ to ferric ions (Fe³⁺) by H₂O₂, which generates a hydroxyl radical and a hydroxide (B78521) ion. byjus.com The photo-Fenton process is an enhancement of the Fenton reaction, where the application of UV radiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the decomposition of H₂O₂, leading to a higher concentration of hydroxyl radicals and thus a more efficient degradation of organic pollutants. core.ac.ukiaees.org
The efficiency of both Fenton and photo-Fenton processes is strongly influenced by several key parameters, including pH, H₂O₂ concentration, Fe²⁺ concentration, and reaction time. nih.goviaees.org
pH: The optimal pH for the Fenton process is typically around 3. nih.goviaees.org At higher pH values, iron hydroxides precipitate, reducing the availability of catalytic Fe²⁺ ions.
H₂O₂ Concentration: The concentration of H₂O₂ is crucial. An increase in H₂O₂ concentration generally leads to a higher degradation efficiency up to an optimal point. nih.gov However, an excessive amount of H₂O₂ can act as a scavenger of hydroxyl radicals, thereby inhibiting the degradation process. iaees.org
Fe²⁺ Concentration: The ferrous ion concentration affects the reaction kinetics. iaees.org Similar to H₂O₂, an optimal concentration of Fe²⁺ exists. A very high concentration can also lead to scavenging of hydroxyl radicals. iaees.org
Reaction Time: The degradation rate increases with contact time, typically reaching a plateau after a certain period. iaees.org
In studies on methylene (B1212753) blue, a different type of dye, the photo-Fenton process demonstrated significantly higher removal efficiency compared to the Fenton process under optimized conditions. iaees.org For instance, with optimized parameters, the photo-Fenton process achieved an 82% COD removal efficiency, while the Fenton process achieved 65%. iaees.org The reaction mechanism involves the attack of the highly reactive hydroxyl radicals on the complex dye molecule, leading to the cleavage of chromophoric groups and subsequent mineralization into CO₂, H₂O, and inorganic ions. core.ac.uk
Table 3: Parametric Investigation of Methylene Blue Degradation by Fenton and Photo-Fenton Processes
Data sourced from iaees.org.
| Parameter | Fenton Process Optimal Value | Photo-Fenton Process Optimal Value |
|---|---|---|
| pH | 3 | 3 |
| H₂O₂ Concentration (mg/L) | 10 | 8 |
| FeSO₄ Concentration (mg/L) | 50 | 50 |
| Contact Time (minutes) | 30 | 30 |
| COD Removal Efficiency (%) | 65% | 82% |
Catalyst Regeneration and Stability in Fenton Systems
A critical factor for the practical application of heterogeneous Fenton and Fenton-like processes is the stability and reusability of the catalyst. The economic viability and environmental footprint of the treatment process are significantly influenced by the catalyst's ability to maintain its activity over multiple cycles. The primary challenges to catalyst stability include the leaching of the active metal component (commonly iron) into the solution and the fouling of the catalyst surface by dye molecules or degradation byproducts. mdpi.commdpi.com
Research into catalyst reusability typically involves subjecting the catalyst to several consecutive degradation cycles under optimal conditions. For instance, in a study on a photo-Fenton like system using an Activated Carbon/CoFe2O4 (AC/CFO) nanocomposite for the degradation of Reactive Red 198, the catalyst's stability was tested over five cycles. mdpi.com The results showed a slight decrease in removal efficiency, from 100% in the first cycle to approximately 93% in the fifth cycle, demonstrating good stability. mdpi.com This minor loss of activity is often attributed to gradual metal leaching or the irreversible adsorption of intermediates onto the catalyst's active sites.
Strategies to enhance catalyst stability include immobilizing the active metal on robust support materials, optimizing the synthesis method to create stronger metal-support interactions, and employing bimetallic formulations that can improve the catalytic cycle and structural integrity. mdpi.com The development of catalysts that remain effective over numerous cycles without significant loss of efficiency is a key area of ongoing research, aiming to make Fenton-based systems more sustainable for industrial-scale wastewater treatment.
Electrochemical Oxidation of this compound
Electrochemical oxidation is an advanced oxidation process (AOP) that utilizes electrical energy to degrade recalcitrant organic pollutants like this compound. The process involves the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), either directly on the anode surface through water oxidation or indirectly through the electrochemical generation of mediators like active chlorine species in the presence of chloride ions. electrochemsci.orgunesp.br This technology is known for its high efficiency, amenability to automation, and ability to operate under ambient temperature and pressure without the need for additional chemical oxidants. tuiasi.ro Studies on various reactive dyes, including Reactive Blue 15, Reactive Blue 21, and Reactive Blue 52, have demonstrated the effectiveness of electrochemical methods in achieving high levels of color and Chemical Oxygen Demand (COD) removal. electrochemsci.orgresearchgate.netelsevierpure.com
The choice of anode material is paramount in electrochemical oxidation, as it dictates the efficiency, mechanism, and cost of the degradation process. Anodes are generally classified into two categories: "active" and "non-active". unesp.br
Active Anodes: These materials, such as Dimensionally Stable Anodes (DSA) like Ti/RuO2–IrO2, have a low oxygen evolution overpotential and actively participate in the oxidation process. unesp.br They mediate the oxidation of organic compounds through the formation of higher-state metal oxides on their surface. unesp.br They are particularly effective at generating active chlorine from chloride ions, which then acts as the primary oxidant for the dye molecules. semanticscholar.org
Non-Active Anodes: Materials like Boron-Doped Diamond (BDD), SnO2, and PbO2 possess a high oxygen evolution overpotential. unesp.brelsevierpure.com They are considered "non-active" because they primarily function as a surface for the generation of weakly adsorbed hydroxyl radicals from water discharge. These radicals are extremely powerful and non-selective, leading to high rates of mineralization (complete conversion of organic pollutants to CO2, water, and inorganic ions). elsevierpure.com BDD anodes, in particular, are recognized for their exceptional chemical stability and efficiency in mineralizing complex organic molecules. elsevierpure.com
The efficiency of different electrode materials is assessed based on several key performance indicators, including the percentage of decolorization, the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), and the mineralization current efficiency. For example, studies have shown that BDD anodes can achieve over 90% mineralization for certain reactive dyes. elsevierpure.com Graphite electrodes have also been employed, offering a balance between cost and performance for color and COD removal. researchgate.net
The performance of the electrochemical oxidation process is significantly influenced by operational parameters, most notably the applied current density and the initial pH of the solution.
Current Density: This parameter controls the rate of electrochemical reactions, including the generation of hydroxyl radicals and other oxidants. tuiasi.ro Generally, increasing the current density accelerates the degradation and decolorization rate. unesp.br However, an excessively high current density can lead to a decrease in current efficiency due to the promotion of parasitic side reactions, such as the oxygen evolution reaction, and limitations in mass transport of the dye molecules to the anode surface. tuiasi.ro
pH: The initial pH of the wastewater affects both the surface chemistry of the anode and the speciation of the target pollutant. nih.gov The efficiency of hydroxyl radical generation and the formation of other oxidizing species can be pH-dependent. For instance, in chloride-containing media, acidic to neutral pH often favors the formation of active chlorine species (Cl2, HOCl), which are potent oxidants. unesp.br The optimal pH for degradation varies; for some reactive dyes, neutral pH has been found to be most effective, while for others, acidic conditions are preferred, especially in electro-Fenton processes. tuiasi.roelsevierpure.com An alkaline pH can sometimes lead to a decrease in efficiency due to the scavenging of hydroxyl radicals by carbonate ions or changes in the electrode surface properties. nih.gov
The following table summarizes the observed effects of these parameters on the degradation of various reactive dyes.
| Parameter | General Effect on Degradation | Observed Optimal Conditions / Remarks | References |
|---|---|---|---|
| Current Density | Increased density generally increases degradation rate up to a point where mass transfer becomes limiting or side reactions dominate. | An optimum density of 40 mA cm-2 was found for Rhodamine B degradation using a DSA electrode. Higher densities can reduce current efficiency. | unesp.brtuiasi.ro |
| pH | Affects electrode surface, dye speciation, and oxidant generation. Optimal pH is system-specific. | - Neutral pH (7) was optimal for Disperse Blue-1 decolorization. tuiasi.ro | tuiasi.roelsevierpure.comnih.gov |
Integrated and Hybrid Advanced Oxidation Systems for this compound
To enhance the efficiency and cost-effectiveness of dye degradation, various AOPs are often integrated or combined into hybrid systems. These approaches aim to create synergistic effects, leading to faster degradation rates and higher levels of mineralization than could be achieved by a single process alone.
Electro-Fenton (EF) and Photoelectro-Fenton (PEF): The EF process involves the in-situ electrochemical generation of H₂O₂ at a cathode (often an air-diffusion cathode), which then reacts with an added iron catalyst (Fe²⁺) to produce •OH via the Fenton reaction. elsevierpure.com The PEF process further enhances this by introducing UV irradiation, which, as in the photo-Fenton system, promotes Fe²⁺ regeneration and the photolysis of certain iron complexes, creating more •OH. elsevierpure.com The PEF process has been shown to be one of the most powerful AOPs, achieving 94% mineralization for Reactive Blue 15. elsevierpure.com
Ozonation-Based Hybrid Systems: Combining ozonation with hydrogen peroxide (the Peroxone process) or UV light (O₃/UV) can significantly increase the generation of hydroxyl radicals compared to ozonation alone, leading to improved decolorization and degradation efficiencies. mdpi.comut.ac.ir
AOPs Coupled with Biological Treatment: A common hybrid approach involves using an AOP as a pre-treatment step to break down the complex and recalcitrant structure of reactive dyes into smaller, more biodegradable organic molecules. mdpi.com The resulting effluent, which is less toxic and more amenable to biological degradation, is then polished using a conventional and more economical biological treatment process. mdpi.com This integration leverages the power of AOPs for persistent compounds and the cost-effectiveness of biological methods for the remaining organic load.
Biological and Enzymatic Remediation of this compound
Biological and enzymatic remediation methods present an environmentally friendly and often more cost-effective alternative to chemical and physical treatments for dye-laden wastewater. These processes utilize the metabolic capabilities of microorganisms (such as bacteria, fungi, and algae) or the catalytic activity of their specific enzymes to decolorize and degrade dye molecules. nih.govnih.gov The mechanisms involved can include biosorption of the dye onto the microbial biomass, followed by intracellular or extracellular enzymatic breakdown. researchgate.net
Microbial Decolorization and Biotransformation of this compound
A wide range of microorganisms have been investigated for their ability to decolorize and biotransform reactive dyes, including this compound and structurally similar compounds. The effectiveness of these microorganisms depends on their enzymatic machinery and the operational conditions of the treatment process.
Fungi, particularly white-rot fungi like Pleurotus ostreatus, are highly effective due to their secretion of potent, non-specific extracellular ligninolytic enzymes, such as laccases and peroxidases. researchgate.netmdpi.com These enzymes can oxidize a broad spectrum of aromatic compounds, including anthraquinone-based dyes. Studies have shown that Pleurotus ostreatus can achieve over 98% decolorization of Remazol Brilliant Blue R (a reactive blue dye) primarily through enzymatic degradation. researchgate.net Other fungi, such as Aspergillus sp., have also demonstrated high decolorization efficiency (up to 98%) for reactive blue dyes, with performance being highly dependent on factors like pH and the available carbon source. academicjournals.orgresearchgate.net
Bacteria also play a significant role in dye bioremediation. Various bacterial species, including Pseudomonas sp., Bacillus sp., and Bacillus albus, have been isolated from textile effluents and shown to effectively decolorize reactive dyes. nih.govijcmas.comijcmas.com Bacterial degradation often begins with the reductive cleavage of azo bonds by enzymes called azoreductases, a process that is typically favored under anaerobic or microaerophilic conditions. nih.gov The resulting aromatic amines can then be further mineralized, often under aerobic conditions. nih.gov Immobilizing bacterial cells in matrices like sodium alginate has been shown to enhance their decolorizing activity and stability for practical applications. ijcmas.com
The following interactive table summarizes research findings on the microbial decolorization of various reactive blue dyes.
| Microorganism | Dye | Optimal pH | Key Conditions | Decolorization Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Aspergillus sp. | Reactive Blue | 3.0 | Glucose as carbon source, agitation is important. | 98% | academicjournals.orgresearchgate.net |
| Pleurotus ostreatus | Remazol Brilliant Blue R | 6.1 - 6.5 | Primarily enzymatic (laccase and peroxidase activity). | 98.5% | researchgate.netmdpi.com |
| Pseudomonas putida (immobilized) | Reactive Blue 36 | Not specified | Static conditions, sodium alginate immobilization. | >90% | ijcmas.com |
| Bacillus licheniformis (immobilized) | Reactive Blue 36 | Not specified | Static conditions, sodium alginate immobilization. | >90% | ijcmas.com |
| Bacillus cereus & Pseudomonas aeruginosa | Reactive Blue 19 | Not specified | Effective at specific dye and inoculum concentrations. | High | ijcmas.com |
Bioreactor Configurations and Operating Conditions
Specific designs and operational parameters for bioreactors tailored to the treatment of this compound are not described in the available literature. Research on bioremediation of textile effluents often employs various bioreactor configurations, including sequencing batch reactors (SBRs), moving bed biofilm reactors (MBBRs), and upflow anaerobic sludge blanket (UASB) reactors. These systems are optimized for parameters such as hydraulic retention time (HRT), organic loading rate (OLR), pH, temperature, and dissolved oxygen levels to achieve efficient dye removal.
One study detailed a prototype bioreactor with sequential anoxic and aerobic phases for the treatment of a "Reactive Blue azo dye," which demonstrated near-complete color removal. researchgate.net However, the specific identity of the dye as this compound was not confirmed. The operating conditions for such a system would typically involve an anoxic stage to facilitate the reductive cleavage of the azo bond by azoreductase enzymes, followed by an aerobic stage for the degradation of the resulting aromatic amines. Without specific studies on this compound, optimal bioreactor design and operating conditions remain speculative.
Enzymatic Degradation of this compound: Enzyme Kinetics and Performance
Detailed studies on the enzyme kinetics and performance specifically for the enzymatic degradation of this compound are absent from the scientific record. The enzymatic treatment of textile dyes is a promising technology, with enzymes like laccases and azoreductases playing a pivotal role. Kinetic studies for other reactive dyes typically determine parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) to characterize the enzyme-substrate affinity and the catalytic efficiency. The performance is usually evaluated by measuring the percentage of decolorization over time under varying conditions of pH, temperature, enzyme concentration, and substrate concentration. The lack of such data for this compound is a significant knowledge gap.
Laccase and Azo-reductase Activity in this compound Bioremediation
While the general roles of laccase and azo-reductase in the bioremediation of azo dyes are well-established, their specific activity and contribution to the degradation of this compound have not been investigated. Laccases are multi-copper oxidases that can decolorize a wide range of dyes through a radical-mediated mechanism. Azoreductases, on the other hand, are enzymes that catalyze the reductive cleavage of the azo bonds (-N=N-), which is often the initial and rate-limiting step in the degradation of azo dyes. Studies on other reactive dyes have quantified the induction and activity of these enzymes in the presence of the dye, confirming their role in the degradation pathway. researchgate.netmdpi.com Similar investigations are required to elucidate the enzymatic mechanisms involved in the bioremediation of this compound.
Adsorption-Based Removal of this compound
Specific research on the adsorption-based removal of this compound is scarce. Adsorption is a widely used and effective method for removing dyes from aqueous solutions. The process is influenced by several factors, including the initial dye concentration, adsorbent dosage, pH of the solution, and temperature. Adsorption kinetics and isotherm studies are crucial for understanding the adsorption mechanism and for designing efficient treatment systems. While numerous studies have investigated the adsorption of other reactive blue dyes onto various adsorbents, there is a clear need for similar research focused on this compound to determine its adsorption behavior and to identify effective adsorbents.
Development and Characterization of Novel Adsorbent Materials
The development and characterization of novel adsorbent materials specifically for the removal of this compound have not been reported in the available literature. The field of materials science is continuously exploring new and low-cost adsorbents derived from agricultural waste, industrial by-products, and nanomaterials for dye removal. Characterization of these materials typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, scanning electron microscopy (SEM) for surface morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity. The performance of these novel adsorbents is then evaluated through batch and column adsorption studies. The application of this research approach to develop effective adsorbents for this compound is a promising but currently unaddressed area.
Adsorption Isotherms and Kinetic Modeling for this compound Removal
The adsorption process is a widely studied method for dye removal, and its efficiency is often evaluated using isotherm and kinetic models. These models provide insights into the adsorbent's capacity, the nature of the adsorbent-adsorbate interaction, and the rate of the adsorption process.
Adsorption Isotherms
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this relationship for this compound.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface.
Several studies have investigated the adsorption of this compound (under the synonym Reactive Blue 5G or Reactive blue BF-5G) onto various adsorbents. For instance, the adsorption of Reactive blue BF-5G dye onto unprocessed soybean hulls was found to be well-described by the Langmuir isotherm model, with a maximum adsorption capacity of 72.427 mg/g at 30°C. scielo.br In another study, the removal of Reactive blue BF-5G using mesoporous silica (B1680970) (MCM-41) synthesized from clay was better fitted to the Freundlich model. icrc.ac.irresearchgate.neticontrolpollution.comaensiweb.com Similarly, the biosorption of 5G blue reactive dye using waste rice husk was satisfactorily described by the Langmuir isotherm, with a maximum adsorbed value of 3.81 mg/g. taylors.edu.my
Table 1: Adsorption Isotherm Model Parameters for this compound Removal
| Adsorbent | Isotherm Model | Parameters | Reference |
|---|---|---|---|
| Unprocessed Soybean Hulls | Langmuir | qmax = 72.427 mg/g, R2 = 0.931 (at 30°C) | scielo.br |
| Mesoporous Silica (MCM-41) | Freundlich | Data better fitted to Freundlich model (R2 > 0.97) | icrc.ac.irresearchgate.net |
| Waste Rice Husk | Langmuir | qm = 3.81 mg/g | taylors.edu.my |
Kinetic Modeling
Adsorption kinetics describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are frequently used to analyze the experimental data. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.
Research has consistently shown that the adsorption of this compound onto different materials is best described by the pseudo-second-order kinetic model. For example, the adsorption of Reactive blue BF-5G onto mesoporous silica (MCM-41) corresponded predominantly to the pseudo-second-order model. icrc.ac.irresearchgate.neticontrolpollution.comaensiweb.com Similarly, the study on unprocessed soybean hulls found that the pseudo-second-order model provided the best fit for the adsorption kinetics of Reactive blue BF-5G. scielo.br The biosorption of 5G blue reactive dye using waste rice husk also followed the pseudo-second-order kinetics. taylors.edu.my
Table 2: Adsorption Kinetic Model Parameters for this compound Removal
| Adsorbent | Kinetic Model | Parameters | Reference |
|---|---|---|---|
| Unprocessed Soybean Hulls | Pseudo-second-order | Best fit for adsorption kinetics | scielo.br |
| Mesoporous Silica (MCM-41) | Pseudo-second-order | Predominantly corresponded to this model | icrc.ac.irresearchgate.net |
| Waste Rice Husk | Pseudo-second-order | Satisfactorily described the experimental data | taylors.edu.my |
Mechanistic Insights into Dye-Adsorbent Interactions (e.g., Electrostatic, π-π Stacking)
The removal of this compound from aqueous solutions by adsorption is governed by various interaction mechanisms between the dye molecules and the adsorbent surface. A key mechanism is electrostatic interaction . This compound is an anionic dye, meaning it carries a negative charge in solution. The surface of many adsorbents can be positively charged, particularly at acidic pH values. This difference in charge leads to a strong electrostatic attraction between the dye and the adsorbent. taylors.edu.myredalyc.org Studies on the adsorption of Reactive Blue 5G have shown that the process is highly pH-dependent, with optimal removal often occurring at low pH where the adsorbent surface is protonated and thus positively charged. scielo.brredalyc.org
Besides electrostatic attraction, other interactions such as π-π stacking and hydrogen bonding can also play a role, especially with adsorbents that have aromatic structures or functional groups capable of forming hydrogen bonds. The complex structure of this compound allows for multiple possible interactions with the adsorbent surface. iwaponline.com
Coagulation-Flocculation Processes for this compound Removal
Coagulation-flocculation is a widely used and cost-effective method for treating textile effluents. This process involves the addition of coagulants that destabilize the colloidal dye particles, leading to the formation of larger flocs that can be easily removed by sedimentation or filtration.
While extensive data on the conventional coagulation-flocculation of this compound with common coagulants like alum or polyaluminum chloride (PAC) is limited in the available literature, studies on other reactive blue dyes provide some insights. For instance, the coagulation of Reactive Blue 19 has been effectively achieved using PAC, alum, and ferric chloride, with removal efficiencies exceeding 90% under optimal pH and dosage conditions. researchgate.net
A study specifically on Reactive Blue 5G investigated its removal using a hybrid system of electro-flocculation and a natural coagulant, the extract of Moringa oleifera Lam. redalyc.org In this process, a direct current is applied to sacrificial iron electrodes, which generates coagulating species in situ. The study found that by applying an electric current of 0.97 A and using a Moringa oleifera Lam extract concentration of 2000 mg/L, an average color removal of 86.79% could be achieved. redalyc.org This indicates that electro-flocculation, particularly when combined with natural coagulants, is a promising advanced oxidation process for the remediation of water contaminated with this compound.
Table 3: Coagulation-Flocculation Findings for this compound
| Coagulation Method | Coagulant(s) | Optimal Conditions | Removal Efficiency | Reference |
|---|---|---|---|---|
| Electro-flocculation with natural coagulant | Iron electrodes and Moringa oleifera Lam extract | Electric current: 0.97 A; Coagulant concentration: 2000 mg/L | 86.79% color removal | redalyc.org |
Identification of Degradation Products and Reaction Pathway Elucidation for C.i. Reactive Blue 60
Characterization of Intermediate Metabolites from C.I. Reactive Blue 60 Degradation
No studies identifying the specific intermediate metabolites formed during the breakdown of this compound were found.
Proposed Degradation Pathways under Diverse Treatment Regimes
Without identified intermediates, it is not possible to elucidate or present proposed degradation pathways for this compound under various treatment methods.
Assessment of Mineralization and Product Recalcitrance
No specific data on the extent of mineralization (e.g., Total Organic Carbon removal) or the recalcitrance of degradation byproducts for this compound is available in the reviewed literature.
To fulfill this request, studies specifically investigating the degradation of this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be required.
Advanced Analytical Methodologies for C.i. Reactive Blue 60 Research and Monitoring
Spectroscopic Techniques for Quantitative and Qualitative Analysis
Spectroscopy plays a pivotal role in the study of C.I. Reactive Blue 60, offering insights into its concentration, structural integrity, and the formation of new chemical entities during various treatment processes.
UV-Visible spectroscopy is a fundamental and widely employed technique for tracking the decolorization of this compound in aqueous solutions. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, typically around 592 nm, which is attributed to its anthraquinone (B42736) structure. researchgate.net The intensity of this absorbance is directly proportional to the concentration of the dye, a principle governed by the Beer-Lambert law.
Researchers utilize this technique to monitor the efficiency of various degradation processes, such as photocatalysis, ozonation, and biological treatments. researchgate.netnih.gov By measuring the decrease in absorbance at λmax over time, the extent of color removal can be quantified. A typical UV-Vis spectrophotometer used for such analyses has a wavelength range of 190–1100 nm, allowing for the scanning of the entire spectrum in a matter of seconds. biocompare.comlabcompare.com
Table 1: Key Parameters in UV-Visible Spectroscopic Analysis of this compound
| Parameter | Value/Range | Significance |
| Maximum Absorbance (λmax) | ~592 nm | Corresponds to the chromophore of the dye, used for concentration measurement. |
| Wavelength Range | 190–1100 nm | Allows for full spectrum analysis to detect changes in the dye structure and formation of byproducts. labcompare.com |
| Application | Decolorization kinetics, Concentration monitoring | Provides real-time data on the efficiency of dye removal processes. |
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for investigating the structural transformations of this compound during degradation. wwjmrd.com This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. mdpi.commdpi.com
In the context of this compound, FTIR analysis can confirm the breakdown of the dye's complex structure. For instance, the disappearance or alteration of peaks associated with the anthraquinone ring, aromatic C-H bonds, S=O stretching (from the sulfonate groups), and N-H bonds provides direct evidence of the dye's degradation. nih.gov Researchers often compare the FTIR spectra of the dye before and after treatment to identify these changes. The analysis can reveal the cleavage of the chromophoric group and other key structural modifications.
Table 2: Characteristic FTIR Peaks for this compound and Their Significance in Degradation Studies
| Wavenumber Range (cm⁻¹) | Bond/Functional Group | Significance in Degradation Analysis |
| 3400-3200 | N-H stretching | Disappearance indicates cleavage of amino groups. |
| 1650-1500 | C=C stretching (aromatic) | Changes suggest breakdown of the aromatic rings. |
| 1200-1000 | S=O stretching | Alteration points to modification of the sulfonate groups. |
| 850-750 | C-H bending (aromatic) | Reduction in intensity indicates ring cleavage. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of the degradation products (metabolites) of this compound. technologynetworks.comunl.edu While other methods can suggest the disappearance of the parent compound, NMR provides detailed information about the precise chemical structure of the newly formed molecules. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can piece together the molecular framework of the metabolites. nih.gov
This technique is particularly valuable in mechanistic studies where understanding the exact transformation pathway is crucial. nih.gov For complex mixtures of degradation products, two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed to establish connectivity between different atoms within a molecule. nih.gov Due to its ability to provide unambiguous structural information, NMR is often used to confirm the identities of intermediates and final byproducts proposed by other analytical methods like mass spectrometry. unl.edu
Chromatographic Techniques for Separation and Identification of this compound and its Derivatives
Chromatography is essential for separating the complex mixtures that often result from the degradation of this compound. These techniques, frequently coupled with mass spectrometry, allow for the isolation and identification of the parent dye, its isomers, and various transformation products. researchgate.netwiley.com
High-Performance Liquid Chromatography (HPLC) is the predominant method for separating this compound from its hydrolysis products and other degradation intermediates. researchgate.net The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Different components in the mixture interact differently with the adsorbent, causing them to separate as they flow through the column.
For the analysis of reactive dyes like this compound, reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, often a gradient of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com When coupled with a photodiode array (PDA) detector, HPLC can provide UV-Visible spectra of the separated components, aiding in their initial identification. For more definitive identification, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.net
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions | Purpose |
| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with acid) sielc.com | Elutes compounds with varying polarities. |
| Detector | Photodiode Array (PDA) or UV-Vis | Quantifies and provides spectral information for each separated peak. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |
While this compound itself is a large, non-volatile molecule unsuitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for identifying smaller, volatile byproducts that may form during its degradation. nih.gov In GC-MS, the sample is first vaporized and separated in a gas chromatograph, where components are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
This technique is particularly useful in studies of advanced oxidation processes (AOPs) or other energetic degradation methods that can break down the large dye molecule into smaller fragments. nih.gov The identification of these volatile byproducts, such as phthalic acids or other simple aromatic compounds, can provide critical clues about the degradation mechanism. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Intermediates
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of reactive dyes and their intermediates. nih.govacs.orgupce.czacs.orgnorthwestern.edu For a sulfonated azo dye like this compound, LC-MS would be instrumental in identifying reaction byproducts and degradation intermediates that are often polar and non-volatile.
Methodology Overview:
A typical LC-MS analysis of a reactive dye would involve a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. The separation of the dye and its intermediates would be achieved on a C18 column, with a mobile phase gradient consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, would be used for detection and structural elucidation.
Anticipated Non-volatile Intermediates:
While specific data for this compound is not available, the analysis of other sulfonated azo dyes suggests that the following types of non-volatile intermediates could be expected during its synthesis, application, or degradation:
Hydrolysis Products: Reactive dyes are designed to react with fibers, but they can also react with water (hydrolysis), leading to the formation of non-reactive, hydrolyzed dye molecules. These would be a primary non-volatile intermediate.
Precursors and Synthesis Byproducts: Incomplete reactions or side reactions during the manufacturing process can result in the presence of residual starting materials and isomeric byproducts.
Degradation Products: Under various environmental or industrial conditions (e.g., exposure to light, chemical treatment), the dye molecule can break down. For azo dyes, this often involves the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines and other smaller organic molecules.
Hypothetical LC-MS Data Table for this compound Analysis:
Since no specific experimental data is available, the following table is a hypothetical representation of how results might be presented.
| Retention Time (min) | [M-H]⁻ (m/z) | Proposed Identity |
| 5.2 | [Calculated m/z] | This compound |
| 3.8 | [Calculated m/z] | Hydrolyzed this compound |
| 2.5 | [Calculated m/z] | Aromatic Amine 1 |
| 4.1 | [Calculated m/z] | Aromatic Amine 2 |
Electrochemical Methods for Reaction Monitoring and Characterization
Electrochemical methods offer a sensitive, rapid, and often cost-effective approach for monitoring reactions and characterizing the redox behavior of electroactive compounds like azo dyes. researchgate.netalliedacademies.orgmdpi.comresearchgate.netresearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Reaction Monitoring:
For this compound, electrochemical techniques such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) could be employed to monitor its dyeing reaction or degradation process in real-time. The characteristic azo bond in the dye is electrochemically active and can be reduced, typically producing a distinct signal. The disappearance of this signal or the appearance of new signals from degradation products can be used to track the reaction progress.
Characterization:
Cyclic voltammetry is a powerful tool for characterizing the electrochemical properties of a molecule. By scanning the potential and observing the resulting current, information about the reduction and oxidation potentials, the reversibility of the electron transfer processes, and the stability of the generated radical ions can be obtained. This information is valuable for understanding the dye's reactivity and potential degradation pathways.
Hypothetical Electrochemical Data for this compound:
The following table illustrates the type of data that could be generated from a cyclic voltammetry experiment, though specific values for this compound are not documented.
| Technique | Parameter | Hypothetical Value |
| Cyclic Voltammetry | Cathodic Peak Potential (Epc) | -0.7 V (vs. Ag/AgCl) |
| Anodic Peak Potential (Epa) | Not observed (irreversible) | |
| Peak Current (Ipc) | Proportional to concentration |
Theoretical and Computational Chemistry Approaches to C.i. Reactive Blue 60
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity of C.I. Reactive Blue Dyes
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of reactive dye molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and other electronic properties that govern a dye's color, stability, and reaction potential. mdpi.com
Research Findings:
For anthraquinone-based dyes, which share a core structure with many blue reactive dyes, DFT studies have been used to analyze how different substituent groups affect the molecule's electronic properties. acs.orgresearchgate.net Calculations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that the molecule can be excited by lower-energy light (i.e., longer wavelengths) and suggests higher chemical reactivity. mdpi.com
In a study on modified reactive dyes, including the anthraquinone-based C.I. Reactive Blue 5, DFT calculations were performed to evaluate their potential as dye sensitizers in solar cells. researchgate.netmdpi.com The analysis revealed how the introduction of different functional groups and π-spacers altered the electronic structure. For instance, adding a benzodithiophene π-spacer was found to improve the conjugation of the dye, which in turn enhanced its electron transport properties. researchgate.net The non-planar geometry of these complex molecules, including the presence of internal hydrogen bonds, was also determined through geometry optimization calculations. mdpi.com
These computational models can predict various reactivity descriptors that provide a quantitative measure of a molecule's susceptibility to chemical reactions. nih.gov
Table 1: Key Electronic Properties Calculated via DFT for Reactive Dyes
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the molecule's stability, reactivity, and the wavelength of maximum light absorption (λmax). mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations of Dye-Material Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For reactive dyes, MD simulations are particularly valuable for understanding how a dye molecule interacts with a substrate, such as a cellulose (B213188) fiber (cotton), in an aqueous environment. nih.govnih.gov These simulations model the forces between all particles in a system and use Newton's laws of motion to predict their trajectories, providing a dynamic picture of processes like adsorption and diffusion.
Research Findings:
MD simulations have been employed to quantify the affinity between various reactive dyes and cellulose surfaces. researchgate.net These studies calculate the binding free energy, which indicates the strength of the interaction between the dye and the material. It has been shown that reactive dyes with more aromatic rings, hydroxyl groups, and amino groups exhibit stronger interactions and thus higher binding energies with cellulose. researchgate.net The simulations can model the entire adsorption process, showing how dye molecules approach the surface, penetrate the solvent layer, and arrange themselves on the substrate. nih.gov
For C.I. Reactive Blue 19, a well-studied anthraquinone (B42736) dye, MD simulations have been used to explain its aggregation behavior in solution, which is a critical factor in the dyeing process. jst.go.jp The simulations helped to construct a model of how multiple dye molecules (a hexamer) cluster together in water, providing insight into the dimensions and shape of these aggregates that was consistent with experimental data. jst.go.jp
The insights from MD simulations are crucial for optimizing dyeing processes. For example, understanding the influence of salt concentration and temperature on dye-fiber interactions can help in developing more efficient and environmentally friendly dyeing methods that require less salt and water. researchgate.net
Table 2: Parameters Investigated in MD Simulations of Dye-Cellulose Systems
| Parameter | Description | Impact on Dyeing Process |
| Binding Free Energy | The energy change when a dye molecule binds to the cellulose surface. | A higher negative value indicates stronger affinity and better adsorption. researchgate.net |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Helps determine the nature of the interaction (e.g., chemisorption vs. physisorption) and the proximity of dye functional groups to cellulose hydroxyl groups. nih.gov |
| Hydrogen Bonds | The number and lifetime of hydrogen bonds between the dye and cellulose or water. | Crucial for understanding the forces that hold the dye to the fiber before the covalent bond forms. |
| Dye Aggregation | The tendency of dye molecules to cluster together in solution. | Affects the rate of diffusion to the fiber surface and the evenness of the dyeing. jst.go.jp |
Predictive Modeling of Degradation Pathways and Reaction Intermediates
Computational chemistry is a vital tool for predicting how complex molecules like reactive dyes break down under various environmental or treatment conditions, such as advanced oxidation processes (AOPs). mdpi.com DFT calculations can be used to model the reaction pathways of degradation, identify the most likely sites for chemical attack, and predict the structure of transient intermediates. acs.org
Research Findings:
For azo dyes, which are another major class of reactive dyes, DFT studies have been used to model their oxidative degradation by hydroxyl radicals (•OH). acs.org By calculating the potential energy surfaces for different proposed reaction mechanisms, researchers can determine the most energetically favorable pathway. Such studies have shown that degradation often initiates with the addition of a hydroxyl radical to the chromophore, followed by the cleavage of specific bonds like the N-N bond. acs.org
Similar principles are applied to predict the degradation of other dyes. For Methylene (B1212753) Blue, DFT calculations have shown that its degradation is initiated by demethylation mediated by reactive oxygen species (ROS). mdpi.comnih.gov The calculations identified the reaction energies and key intermediates, such as Azure B and formaldehyde, which were consistent with experimental observations. nih.gov This predictive power allows for a deeper understanding of how AOPs work at a molecular level and can guide the development of more effective wastewater treatment technologies. mdpi.com
Modeling can also help explain the role of photocatalysts like titanium dioxide (TiO₂). researchgate.net By simulating the interaction between the dye molecule and the catalyst surface, it is possible to understand how the catalyst facilitates the generation of ROS and subsequent dye degradation. This knowledge is essential for designing more efficient photocatalytic systems for the remediation of textile effluents. mdpi.com
Table 3: Common Intermediates Predicted in Dye Degradation
| Type of Intermediate | Description | Formation Mechanism |
| Hydroxylated Derivatives | The original dye molecule with one or more hydroxyl (-OH) groups added to its aromatic rings. | Attack by hydroxyl radicals, often the first step in oxidative degradation. researchgate.net |
| Aromatic Amines/Phenols | Formed from the cleavage of the dye's chromophore (e.g., the azo bond in azo dyes). | Cleavage of C-N or N=N bonds. acs.org |
| Low-Molecular-Weight Acids | Small organic acids such as oxalic acid or formic acid. | Result from the opening and further oxidation of the aromatic rings. researchgate.net |
| Inorganic Ions | Ions like sulfate (B86663) (SO₄²⁻), nitrate (NO₃⁻), and chloride (Cl⁻). | Mineralization of the organic structure, representing the final stage of degradation. researchgate.net |
Concluding Perspectives and Future Research Trajectories for C.i. Reactive Blue 60
Synthesis of Current Research Findings and Gaps
A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed research specifically focused on C.I. Reactive Blue 60. While general information on reactive dyes is abundant, data pertaining to the synthesis, molecular structure, and specific applications of this compound is largely unavailable. The CAS number 12270-72-3 is associated with this dye, but this link has not yielded substantial research findings. lookchem.com
This lack of information represents a significant research gap. Key areas that remain unexplored include:
Detailed Synthesis Pathway: The precise chemical reactions, starting materials, and reaction conditions for the industrial synthesis of this compound are not documented in the available literature.
Spectroscopic and Physicochemical Characterization: In-depth analysis of its spectral properties, solubility, and other key physicochemical parameters is not publicly available.
Toxicological and Environmental Profile: There is a lack of specific data on the ecotoxicity, biodegradability, and potential environmental impact of this compound and its degradation byproducts.
Opportunities for Novel Material Development and Process Intensification
The absence of foundational research on this compound makes it challenging to identify concrete opportunities for novel material development. However, general trends in reactive dye research suggest potential avenues for exploration, should more information become available. These could include the development of modified versions of the dye with enhanced properties such as improved fixation rates, reduced environmental impact, or novel functionalities.
Similarly, the concept of process intensification —which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes—is a crucial area of modern chemical engineering. nih.gov General principles of process intensification that could be applied to reactive dye synthesis include:
Microreactors: Offering high surface area-to-volume ratios for improved heat and mass transfer.
Alternative Energy Sources: Utilizing ultrasound or microwaves to enhance reaction rates.
Integrated Processes: Combining reaction and separation steps to improve efficiency.
Without specific knowledge of the synthesis of this compound, it is impossible to propose targeted process intensification strategies.
Interdisciplinary Research Needs and Sustainable Solutions for this compound Management
Addressing the lifecycle of this compound from production to wastewater treatment necessitates an interdisciplinary approach. The management of reactive dye effluents is a significant environmental challenge due to their high water solubility and low biodegradability. iwaponline.com
Future interdisciplinary research, once fundamental data on this compound is established, should focus on:
Analytical Chemistry: Developing robust methods for the detection and quantification of this compound in industrial wastewater.
Environmental Toxicology: Assessing the acute and chronic toxicity of the dye and its degradation products on aquatic ecosystems.
Biotechnology and Environmental Engineering: Investigating and developing effective and sustainable treatment technologies for the removal of this compound from textile effluents. This could include advanced oxidation processes, biological treatments, and the use of novel adsorbents. iwaponline.com
Materials Science: Exploring the potential for valorizing dye-containing sludge or developing biodegradable alternatives.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing the purity and molecular structure of C.I. Reactive Blue 60?
- Methodological Answer :
- Synthesis Validation : Use high-performance liquid chromatography (HPLC) to assess purity, ensuring retention times match established standards .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify the molecular structure. For NMR, compare chemical shifts with literature data for anthraquinone-based dyes .
- Elemental Analysis : Conduct carbon-hydrogen-nitrogen (CHN) analysis to validate stoichiometric ratios against theoretical values (e.g., molecular formula C₂₀H₁₇N₃O₅) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (temperature, pH, solvent ratios) and purification steps (e.g., recrystallization solvents) in line with guidelines for replicable experimental sections .
- Batch Consistency : Use statistical process control (SPC) to monitor variability in yields and purity across batches. Include error margins for key parameters like reaction time and catalyst concentration .
- Reference Standards : Compare synthesized batches with commercially available reference materials using UV-Vis spectroscopy (λ_max ~620 nm for anthraquinone derivatives) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported molar extinction coefficients (ε) for this compound across studies?
- Methodological Answer :
- Controlled Replication : Repeat measurements under standardized conditions (e.g., solvent polarity, pH 7 buffer) to isolate environmental effects. Use a double-beam spectrophotometer to minimize instrumental drift .
- Cross-Lab Validation : Collaborate with independent labs to compare ε values, ensuring calibration against certified absorbance standards (e.g., NIST-traceable references) .
- Data Normalization : Apply corrections for solvent refractive index and self-aggregation effects using the Beer-Lambert law with dilution series validation .
Q. How can computational modeling predict the photodegradation pathways of this compound under UV exposure?
- Methodological Answer :
- Quantum Chemistry : Use density functional theory (DFT) to calculate bond dissociation energies of the anthraquinone core, identifying vulnerable sites (e.g., sulfonic acid groups) .
- Kinetic Modeling : Integrate experimental rate constants (e.g., from HPLC monitoring of degradation products) with Arrhenius equations to simulate long-term stability under varying light intensities .
- Validation : Cross-reference predicted pathways with liquid chromatography-tandem mass spectrometry (LC-MS/MS) data to confirm intermediate species .
Q. What statistical approaches address batch-to-batch variability in dye-fiber binding efficiency during cellulose substrate applications?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., dye concentration, temperature, mordant type). Use ANOVA to identify significant factors .
- Error Propagation Analysis : Quantify uncertainty in binding efficiency measurements (e.g., via spectrophotometric quantification of unbound dye) using Monte Carlo simulations .
- Multivariate Calibration : Develop partial least squares (PLS) regression models to correlate process parameters with binding outcomes, optimizing conditions iteratively .
Q. How can researchers design a study to investigate pH-dependent aggregation behavior of this compound in aqueous solutions?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes across pH 3–10 to identify critical aggregation points. Correlate with zeta potential measurements to assess colloidal stability .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during aggregation, providing thermodynamic insights into dye self-assembly mechanisms .
- Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., π-π stacking, hydrogen bonding) under varying protonation states to validate experimental trends .
Guidelines for Research Design
- Literature Review : Prioritize peer-reviewed studies on anthraquinone dyes, avoiding non-academic sources. Use citation tracking tools (e.g., Web of Science) to map key methodologies and gaps .
- Data Integrity : Follow protocols in for subsampling and analytical reproducibility, including documentation of quantitation limits and outlier handling .
- Ethical Compliance : Obtain institutional approval for hazardous chemical protocols (e.g., sulfonation steps) and cite primary data sources to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
